Cas no 313654-73-8 (3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)

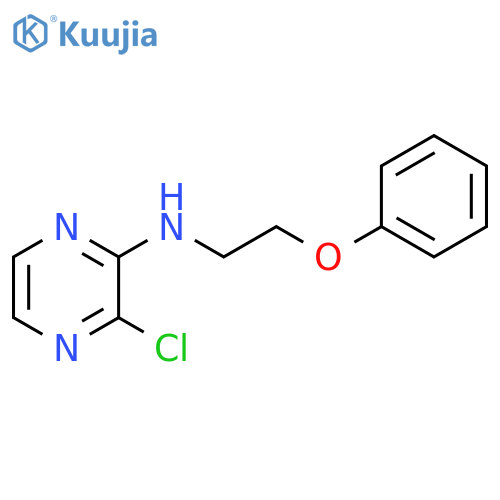

313654-73-8 structure

商品名:3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine

CAS番号:313654-73-8

MF:C12H12ClN3O

メガワット:249.696181297302

CID:5730096

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinamine, 3-chloro-N-(2-phenoxyethyl)-

- 3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine

- 3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine

-

- インチ: 1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)

- InChIKey: OMDGNKYONNCRNI-UHFFFAOYSA-N

- ほほえんだ: C1(NCCOC2=CC=CC=C2)=NC=CN=C1Cl

じっけんとくせい

- 密度みつど: 1.299±0.06 g/cm3(Predicted)

- ふってん: 416.4±45.0 °C(Predicted)

- 酸性度係数(pKa): 2.19±0.10(Predicted)

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C229481-500mg |

3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 500mg |

$ 435.00 | 2022-04-01 | ||

| TRC | C229481-1g |

3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 1g |

$ 680.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2515-0.5g |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| Life Chemicals | F1908-2515-1g |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 95%+ | 1g |

$770.0 | 2023-09-07 | |

| Life Chemicals | F1908-2515-10g |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| TRC | C229481-100mg |

3-chloro-n-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 100mg |

$ 115.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2515-2.5g |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| Life Chemicals | F1908-2515-0.25g |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| Life Chemicals | F1908-2515-5g |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine |

313654-73-8 | 95%+ | 5g |

$2525.0 | 2023-09-07 |

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

313654-73-8 (3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量